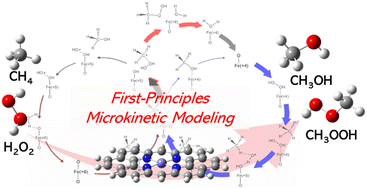First-principles microkinetic modeling of partial methane oxidation over graphene-stabilized single-atom Fe-catalysts†
Catalysis Science & Technology Pub Date: 2023-11-10 DOI: 10.1039/D3CY01335A
Abstract
Catalytic conversion of CH4 to transportable liquid hydrocarbons via partial oxidation is a promising avenue towards efficient utilization of natural gas. Single Fe atoms on N-functionalized graphene (FeN4/GN) have recently been shown to be active for partial CH4 oxidation with H2O2 at room temperature. Here, density functional theory (DFT) calculations combined with mean-field microkinetic modeling (MKM) have been applied to obtain kinetic understanding of partial CH4 oxidation with H2O2 to CH3OH and CH3OOH over FeN4/GN. CH3OH and CH3OOH are found to be minor and major reaction products, respectively, with a selectivity in agreement with reported experimental data. The kinetic modeling reveals two pathways for CH3OH production together with a dominant catalytic cycle for CH3OOH formation. The selectivity is found to be sensitive to the temperature and H2O2 concentration, with the CH3OH selectivity increasing with increasing temperature and decreasing H2O2 concentration. Turnover frequencies of both CH3OH and CH3OOH are found to decrease over time, due to a change in the Fe formal oxidation state from +6 to +4; Fe(+6) is more active, but less stable than Fe(+4). The present work unravels the detailed reaction mechanism for partial oxidation of methane by FeN4/GN, rationalizes experimental observations and provides guidance for efficient room-temperature methane conversion by single-atom Fe-catalysts.


Recommended Literature
- [1] Vault, viral, and virus-like nanoparticles for targeted cancer therapy
- [2] Preparation of BaTiO3 nanocrystals using a two-phase solvothermal method†
- [3] Atom-economical, catalyst-free hydrosulfonation of densely functionalized alkenes: access to oxindole-containing sulfones†
- [4] Structural reconstruction of BiPbO2Br nanosheets for electrochemical CO2 reduction to formate†
- [5] Ultracentrifugation-based multi-target affinity selection mass spectrometry†
- [6] Dendrite inhibited and dead lithium activated dual-function additive for lithium metal batteries†
- [7] Tools for overcoming reliance on energy-based measures in chemistry: a tutorial review†
- [8] The role of hydroxygeraniol and hydroxynerol in the biosynthesis of loganin and indole alkaloids
- [9] A straightforward zinc-catalysed reduction of sulfoxides to sulfides†
- [10] Measurement of enthalpies and entropies of activation as a function of pairwise distance for the pairwise relative diffusion of SrI2 in water over lengthscales from 6 Što 40 ņ

Journal Name:Catalysis Science & Technology
Research Products
-
CAS no.: 131633-88-0
-
CAS no.: 141-14-0









